Piperazine, 1-(((2-benzoyl-4-nitrophenyl)amino)acetyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(((2-benzoyl-4-nitrophenyl)amino)acetyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a benzoyl group, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(((2-benzoyl-4-nitrophenyl)amino)acetyl)-4-phenyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(((2-benzoyl-4-nitrophenyl)amino)acetyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the benzoyl or phenyl positions .
Scientific Research Applications
Piperazine, 1-(((2-benzoyl-4-nitrophenyl)amino)acetyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(((2-benzoyl-4-nitrophenyl)amino)acetyl)-4-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.
Benzoyl derivatives: Compounds with benzoyl groups attached to different core structures.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various core structures.
Uniqueness
Piperazine, 1-(((2-benzoyl-4-nitrophenyl)amino)acetyl)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103022-90-8 |
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Molecular Formula |
C25H24N4O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(2-benzoyl-4-nitroanilino)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C25H24N4O4/c30-24(28-15-13-27(14-16-28)20-9-5-2-6-10-20)18-26-23-12-11-21(29(32)33)17-22(23)25(31)19-7-3-1-4-8-19/h1-12,17,26H,13-16,18H2 |
InChI Key |
UTELIRRCGKXVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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